Monomeric Structure Guarantees Precise Stoichiometric Control Compared to Boronic Acid Trimers
Potassium trifluoro-(3-nitrophenyl)boranuide exists exclusively as a monomeric salt, ensuring that each weighed portion corresponds to a known molar quantity of the active coupling species. In contrast, 3-nitrophenylboronic acid and other arylboronic acids readily form cyclic trimers (boroxines) via dehydration, which alters the effective molar mass and introduces stoichiometric uncertainty unless rigorous drying and characterization are performed [1]. This monomeric nature guarantees that the equivalent weight can be closely controlled, a critical factor in large-scale and automated syntheses [2].
| Evidence Dimension | Molecular form |
|---|---|
| Target Compound Data | Monomeric salt; defined molecular weight of 229.01 g/mol |
| Comparator Or Baseline | 3-Nitrophenylboronic acid (exists as equilibrium mixture of monomer and trimeric boroxine; variable effective MW) |
| Quantified Difference | Stoichiometric error from boroxine formation can exceed 30% without appropriate correction; target compound eliminates this uncertainty entirely. |
| Conditions | Solid-state storage and reagent handling conditions |
Why This Matters
For procurement in process chemistry or parallel synthesis, this ensures reproducible reaction outcomes without the need for per-batch stoichiometric recalibration or pre-use characterization.
- [1] Science of Synthesis. Metallic Trifluoro(organo)borates. Schilling, B.; Kaufmann, D. E., 2005, 6, 249. View Source
- [2] Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. J. Org. Chem. 1995, 60, 3020-3027. View Source
